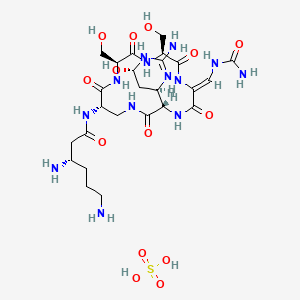
Viomycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to bacterial ribosomes, inhibiting protein synthesis and certain forms of RNA splicing .
Preparation Methods
Viomycin sulfate is synthesized through nonribosomal peptide synthesis (NRPS). The biosynthesis involves the assembly of a cyclic pentapeptide from nonproteinogenic amino acids, including L-2,3-diaminopropionate, L-serine, and (2S,3R)-capreomycidine . The NRPS pathway includes several proteins such as VioA, VioF, VioI, and VioG, which condense and cyclize these amino acids . Industrial production methods involve fermentation processes using Streptomyces species, followed by extraction and purification of the antibiotic .
Chemical Reactions Analysis
Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions like copper (II). The Cu(II)-viomycin complex exhibits significant reactivity, including DNA degradation and modulation of ribozyme activity . Common reagents and conditions for these reactions include physiological levels of hydrogen peroxide and varying pH levels . Major products formed from these reactions include degraded DNA fragments and modified ribozymes .
Scientific Research Applications
Viomycin sulfate has several scientific research applications:
Chemistry: Used in studies involving metal coordination and DNA interactions.
Biology: Investigated for its effects on ribozymes and RNA splicing.
Medicine: Historically used as an anti-tuberculosis agent
Industry: Employed in the production of antibiotics and as a tool for studying bacterial protein synthesis.
Mechanism of Action
Viomycin sulfate binds to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis by preventing the translocation of mRNA . The antibiotic also causes misreading of the genetic code, further disrupting bacterial protein synthesis .
Comparison with Similar Compounds
Viomycin sulfate is similar to other tuberactinomycin antibiotics such as capreomycin. Both compounds inhibit bacterial protein synthesis by binding to ribosomal RNA . this compound is unique due to its specific amino acid composition and its ability to form stable complexes with metal ions . Other similar compounds include vinacetin A, viomicina, and viomycine .
Properties
CAS No. |
37883-00-4 |
|---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















